4-[(3-ethoxyphenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-[(3-ethoxyphenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including an ethoxyphenyl group, an imidazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-ethoxyphenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable dicarbonyl compound and an amine.
Introduction of the Ethoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction using 3-ethoxybenzoyl chloride and a Lewis acid catalyst.
Attachment of the Imidazole Ring: The imidazole ring can be introduced through a nucleophilic substitution reaction using 1H-imidazole and a suitable leaving group.
Incorporation of the Thiophene Ring: The thiophene ring can be added via a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[(3-ethoxyphenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: The thiophene ring can undergo cross-coupling reactions, such as Suzuki or Stille coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as amines or thiols
Coupling: Palladium catalysts, boronic acids, stannanes
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted imidazole derivatives
Coupling: Formation of biaryl or heteroaryl compounds
Scientific Research Applications
4-[(3-ethoxyphenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound’s ability to form stable structures makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies and the discovery of novel compounds.
Mechanism of Action
The mechanism of action of 4-[(3-ethoxyphenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, π-π interactions, and hydrophobic interactions with its molecular targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-methoxyphenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one
- 4-[(3-ethoxyphenyl)carbonyl]-3-hydroxy-1-[3-(1H-pyrazol-1-yl)propyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one
- 4-[(3-ethoxyphenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(furan-2-yl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 4-[(3-ethoxyphenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl, imidazole, and thiophene groups allows for diverse interactions and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
(4E)-4-[(3-ethoxyphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-thiophen-2-ylpyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-2-30-17-7-3-6-16(14-17)21(27)19-20(18-8-4-13-31-18)26(23(29)22(19)28)11-5-10-25-12-9-24-15-25/h3-4,6-9,12-15,20,27H,2,5,10-11H2,1H3/b21-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCJOEKSLHGDMP-XUTLUUPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=CS4)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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